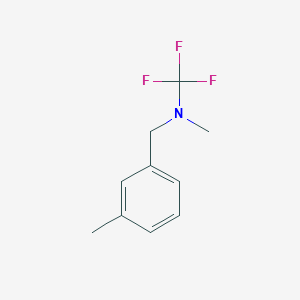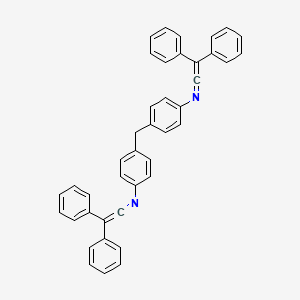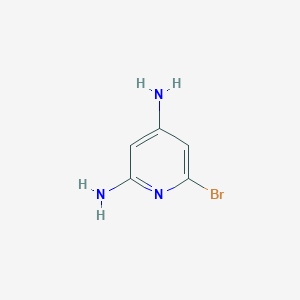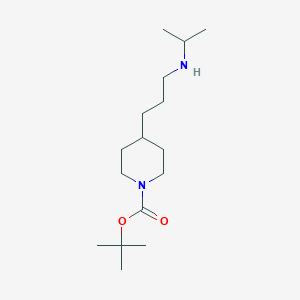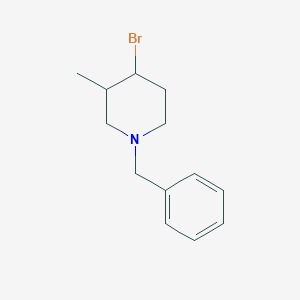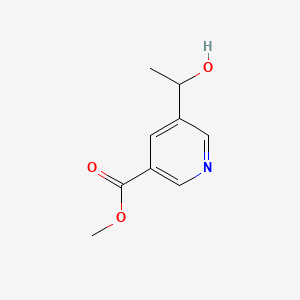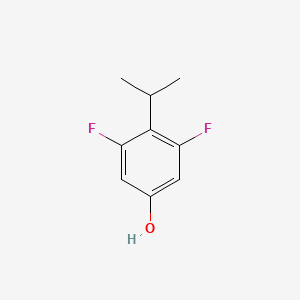
3,5-Difluoro-4-isopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-isopropylphenol is an organic compound characterized by the presence of two fluorine atoms and an isopropyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-isopropylphenol typically involves the fluorination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product . Additionally, the use of catalytic systems can enhance the efficiency of the fluorination process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-4-isopropylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield difluoroquinones, while reduction can produce difluorohydroquinones .
Applications De Recherche Scientifique
3,5-Difluoro-4-isopropylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Mécanisme D'action
The mechanism by which 3,5-Difluoro-4-isopropylphenol exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, thereby increasing its potency and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Difluoro-4-methylphenol
- 3,5-Difluoro-4-tert-butylphenol
- 3,5-Difluoro-4-ethylphenol
Uniqueness
Compared to similar compounds, 3,5-Difluoro-4-isopropylphenol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. The isopropyl group can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability .
Propriétés
Formule moléculaire |
C9H10F2O |
|---|---|
Poids moléculaire |
172.17 g/mol |
Nom IUPAC |
3,5-difluoro-4-propan-2-ylphenol |
InChI |
InChI=1S/C9H10F2O/c1-5(2)9-7(10)3-6(12)4-8(9)11/h3-5,12H,1-2H3 |
Clé InChI |
LDLSMLOGGCVIDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1F)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


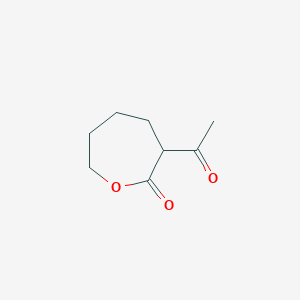
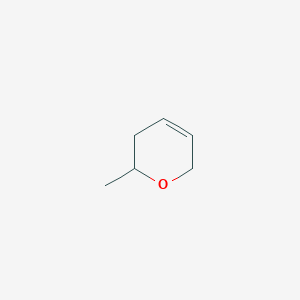
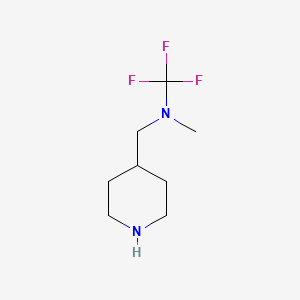
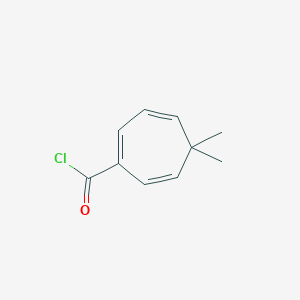
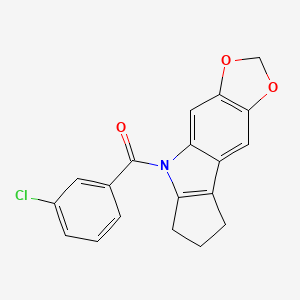
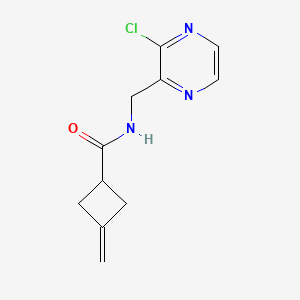
![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
